molecular formula C12H13IN2S B2930442 Naphthalen-2-ylmethyl carbamimidothioate hydroiodide CAS No. 335608-91-8

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide

Cat. No.: B2930442
CAS No.: 335608-91-8
M. Wt: 344.21
InChI Key: KLSABBYOVQZWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide is a chemical compound with the molecular formula C12H12IN3S It is known for its unique structure, which includes a naphthalene ring, a carbamimidothioate group, and a hydroiodide ion

Scientific Research Applications

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Mode of Action

The exact mode of action of Naphthalen-2-ylmethyl carbamimidothioate hydroiodide is currently unknown due to the lack of experimental data. Based on its structural similarity to other azetidine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-ylmethyl carbamimidothioate hydroiodide typically involves the reaction of naphthalen-2-ylmethylamine with carbon disulfide and hydroiodic acid. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroiodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or thiols.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-ylmethyl carbamimidothioate hydroiodide
  • Naphthalen-2-ylmethylamine hydroiodide
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

naphthalen-2-ylmethyl carbamimidothioate;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S.HI/c13-12(14)15-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSABBYOVQZWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CSC(=N)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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